molecular formula C17H19F3N2O2 B4841931 N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Cat. No. B4841931
M. Wt: 340.34 g/mol
InChI Key: AZEAXSXFCQUCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide, also known as J147, is a synthetic compound that has been found to have potential therapeutic effects on various neurological disorders. It was first discovered in 2011 by a team of scientists at the Salk Institute for Biological Studies in La Jolla, California. Since then, J147 has been extensively studied for its beneficial effects on cognitive function and aging.

Mechanism of Action

The exact mechanism of action of N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is not fully understood, but it is believed to work by targeting multiple pathways involved in aging and neurodegeneration. This compound has been shown to increase levels of neurotrophic factors, which promote the growth and survival of neurons. It also reduces oxidative stress and inflammation, both of which are implicated in the development of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increasing mitochondrial function, reducing amyloid beta levels, and improving synaptic plasticity. These effects are thought to underlie its beneficial effects on cognitive function and aging.

Advantages and Limitations for Lab Experiments

One advantage of N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is that it has been shown to have a good safety profile in animal models, with no significant adverse effects reported. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to predict its effects in humans.

Future Directions

There are several future directions for research on N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to reduce amyloid beta levels and improve cognitive function in animal models. Another area of interest is its potential as an anti-aging agent, as it has been shown to improve mitochondrial function and reduce oxidative stress. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Scientific Research Applications

N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In animal models, this compound has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. These findings have led to further investigation of this compound as a potential treatment for these disorders in humans.

properties

IUPAC Name

N,N-diethyl-2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2/c1-4-21(5-2)14(23)10-22-11(3)15(16(24)17(18,19)20)12-8-6-7-9-13(12)22/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEAXSXFCQUCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=C(C2=CC=CC=C21)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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